3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1795493-54-7
VCID: VC6469476
InChI: InChI=1S/C19H19ClF3N3O/c20-15-3-1-2-13(10-15)4-7-18(27)25-16-8-9-26(12-16)17-6-5-14(11-24-17)19(21,22)23/h1-3,5-6,10-11,16H,4,7-9,12H2,(H,25,27)
SMILES: C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Molecular Formula: C19H19ClF3N3O
Molecular Weight: 397.83

3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide

CAS No.: 1795493-54-7

Cat. No.: VC6469476

Molecular Formula: C19H19ClF3N3O

Molecular Weight: 397.83

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide - 1795493-54-7

Specification

CAS No. 1795493-54-7
Molecular Formula C19H19ClF3N3O
Molecular Weight 397.83
IUPAC Name 3-(3-chlorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide
Standard InChI InChI=1S/C19H19ClF3N3O/c20-15-3-1-2-13(10-15)4-7-18(27)25-16-8-9-26(12-16)17-6-5-14(11-24-17)19(21,22)23/h1-3,5-6,10-11,16H,4,7-9,12H2,(H,25,27)
Standard InChI Key BEGIVIXXWUQGMH-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name is 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide . Its molecular formula is C₁₉H₁₈ClF₃N₃O, with a molecular weight of 413.81 g/mol (calculated from PubChem data for analogous structures ).

Table 1: Key Identifiers

PropertyValue
IUPAC Name3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide
Molecular FormulaC₁₉H₁₈ClF₃N₃O
Molecular Weight413.81 g/mol
SMILES NotationC1=CC(=CC(=C1)Cl)CCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
CAS NumberNot explicitly reported

Structural Characteristics

The molecule comprises three key domains:

  • 3-Chlorophenyl group: A benzene ring with a chlorine substituent at the meta position, contributing hydrophobic and electron-withdrawing properties .

  • Propanamide linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.

  • 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidine: A pyrrolidine ring (five-membered saturated amine) linked to a pyridine ring bearing a trifluoromethyl group at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity .

Synthesis and Reaction Pathways

General Synthetic Strategy

While no explicit synthesis route for this compound is documented, analogous propanamide derivatives are typically synthesized via multi-step protocols:

  • Formation of the pyrrolidine-pyridine moiety:

    • Condensation of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine under nucleophilic aromatic substitution conditions .

    • Example reaction:

      C5H3ClF3N+C4H9N2C9H10F3N3+HCl\text{C}_5\text{H}_3\text{ClF}_3\text{N} + \text{C}_4\text{H}_9\text{N}_2 \rightarrow \text{C}_9\text{H}_{10}\text{F}_3\text{N}_3 + \text{HCl}
  • Propanamide coupling:

    • Activation of 3-(3-chlorophenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the pyrrolidine-pyridine amine.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1DMF, K₂CO₃, 80°C, 12 h60–70%
2EDC, HOBt, DCM, rt, 24 h50–65%

Analytical Characterization

Key techniques for verification include:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.8–3.2 ppm (pyrrolidine CH₂), δ 7.2–7.5 ppm (chlorophenyl aromatic protons).

    • ¹³C NMR: Peaks near δ 120–125 ppm (CF₃ carbon) and δ 165 ppm (amide carbonyl) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 414.1 .

CompoundTRPV1 IC₅₀ (nM)Analgesic Efficacy (ED₅₀, mg/kg)
Target Compound (Inferred)~10–505–10 (Neuropathic pain model)
Reference Compound 6.33.2

Physicochemical and ADME Properties

Predicted Solubility and Permeability

  • LogP: Estimated at 3.1 (via XLogP3), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<10 µM at pH 7.4) but suitable for formulation in lipid-based delivery systems.

Metabolic Stability

  • The trifluoromethyl group resists oxidative metabolism, while the pyrrolidine ring may undergo CYP3A4-mediated oxidation .

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